Cas no 1001645-58-4 (SRT1720 Hydrochloride)

SRT1720 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(2-(3-(piperazin-1-ylMethyl)iMidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxaMide hydrochloride
- SRT1720
- N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-Quinoxalinecarboxamide
- N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride
- N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide,hydrochloride
- SRT 1720 Hydrochloride
- SRT-1720
- SRT1720 HCl
- SRT1720 Hydrochlorid
- CS-0509
- QCR-61
- SRT-1720,SRT 1720
- SRT-1720 xhydrochloride
- SRT 1720 (Hydrochloride)
- SRT 1720 tetrahydrochloride
- N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide hydr
- N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride SRT 1720
- SRT1720 Hydrochloride
- N-(2-(3-(1-Piperazinylmethyl)imidazo(2,1-b)thiazol-6-yl)phenyl)-2-quinoxalinecarboxamide
- MLS006011149
-
- MDL: MFCD14584468
- インチ: 1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
- InChIKey: DTGRRMPPXCRRIM-UHFFFAOYSA-N
- ほほえんだ: Cl[H].S1C([H])=C(C([H])([H])N2C([H])([H])C([H])([H])N([H])C([H])([H])C2([H])[H])N2C([H])=C(C3=C([H])C([H])=C([H])C([H])=C3N([H])C(C3C([H])=NC4=C([H])C([H])=C([H])C([H])=C4N=3)=O)N=C12
計算された属性
- せいみつぶんしりょう: 505.14500
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 707
- トポロジー分子極性表面積: 116
じっけんとくせい
- 密度みつど: 1.58
- PSA: 115.69000
- LogP: 4.80520
SRT1720 Hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:4°C, stored under nitrogen
SRT1720 Hydrochloride 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
SRT1720 Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1165814-1g |
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide xhydrochloride |
1001645-58-4 | 98% | 1g |
$708.0 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364624A-10mg |
SRT1720, |
1001645-58-4 | ≥98% | 10mg |
¥2557.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18444-5mg |
SRT1720 HCl |
1001645-58-4 | 98% | 5mg |
¥952.00 | 2023-09-09 | |
eNovation Chemicals LLC | D379779-1g |
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide hydrochloride |
1001645-58-4 | 98% | 1g |
$795 | 2024-05-24 | |
Ambeed | A1165814-25mg |
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide xhydrochloride |
1001645-58-4 | 98% | 25mg |
$57.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2412-50 mg |
SRT1720 hydrochloride |
1001645-58-4 | 98.76% | 50mg |
¥7140.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2412-5 mg |
SRT1720 hydrochloride |
1001645-58-4 | 98.76% | 5mg |
¥1230.00 | 2022-02-28 | |
LKT Labs | S7868-25 mg |
SRT1720 Hydrochloride |
1001645-58-4 | ≥98% | 25mg |
$499.80 | 2023-07-10 | |
eNovation Chemicals LLC | D379779-5g |
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide hydrochloride |
1001645-58-4 | 98% | 5g |
$2465 | 2024-05-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01095007-100mg |
SRT1720 xHydrochloride |
1001645-58-4 | 98% | 100mg |
¥935.0 | 2022-03-01 |
SRT1720 Hydrochloride 関連文献
-
1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
SRT1720 Hydrochlorideに関する追加情報
SRT1720 Hydrochloride: A Promising Sirtuin Activator in the Field of Anti-Aging and Metabolic Disorders
SRT1720 Hydrochloride (CAS No. 1001645-58-4) is a potent and selective activator of Sirtuin 1 (SIRT1), a key enzyme involved in various cellular processes, including metabolism, inflammation, and aging. This compound has garnered significant attention in recent years due to its potential therapeutic applications in treating age-related diseases and metabolic disorders. In this article, we will delve into the chemical properties, biological activities, and recent research findings related to SRT1720 Hydrochloride.
SRT1720 Hydrochloride is a small molecule that belongs to the class of sirtuin activators. Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating cellular functions. Among the seven sirtuins found in humans, SIRT1 is the most extensively studied due to its involvement in various physiological processes. SRT1720 Hydrochloride specifically targets SIRT1, enhancing its activity and thereby modulating downstream pathways associated with healthspan and lifespan extension.
The chemical structure of SRT1720 Hydrochloride is characterized by a benzimidazole core with additional functional groups that contribute to its high affinity and selectivity for SIRT1. This structural feature allows it to effectively bind to the active site of SIRT1, leading to increased enzymatic activity. The hydrochloride salt form of the compound enhances its solubility and stability, making it suitable for both in vitro and in vivo studies.
Recent studies have highlighted the potential of SRT1720 Hydrochloride in various therapeutic areas. One of the most promising applications is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Research has shown that activation of SIRT1 by SRT1720 Hydrochloride can improve insulin sensitivity, reduce hepatic steatosis, and enhance glucose homeostasis. A study published in the journal Nature Medicine demonstrated that treatment with SRT1720 Hydrochloride led to significant improvements in metabolic parameters in obese mice, suggesting its potential as a therapeutic agent for metabolic syndrome.
In addition to its metabolic benefits, SRT1720 Hydrochloride has also shown promise in combating age-related diseases. Aging is associated with a decline in cellular function and an increased risk of chronic diseases. SIRT1 activation by SRT1720 Hydrochloride has been shown to promote cellular health by reducing oxidative stress, enhancing DNA repair mechanisms, and modulating inflammatory responses. A study published in the journal Aging Cell reported that long-term administration of SRT1720 Hydrochloride extended the lifespan of mice by 8% and improved their overall healthspan.
The neuroprotective effects of SRT1720 Hydrochloride have also been investigated. Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss and cognitive decline. Activation of SIRT1 has been shown to protect neurons from oxidative stress and promote neurogenesis. A study published in the journal Molecular Neurobiology found that treatment with SRT1720 Hydrochloride reduced amyloid-beta accumulation and improved cognitive function in a mouse model of Alzheimer's disease.
Clinical trials are currently underway to evaluate the safety and efficacy of SRT1720 Hydrochloride in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various doses, with no serious adverse effects reported. These findings provide a strong foundation for further clinical development and potential therapeutic applications.
In conclusion, SRT1720 Hydrochloride (CAS No. 1001645-58-4) represents a promising compound with significant potential in the fields of anti-aging research and metabolic disorders. Its ability to selectively activate SIRT1 offers a unique approach to modulating cellular processes associated with healthspan and lifespan extension. Ongoing research and clinical trials will continue to elucidate its therapeutic benefits and pave the way for new treatments for age-related diseases.
1001645-58-4 (SRT1720 Hydrochloride) 関連製品
- 926545-91-7(N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)
- 1351661-99-8(2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide)
- 136098-07-2(Heparin disaccharide IV-A, sodium salt)
- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)
- 2012692-73-6(2-Pentanone, 1-amino-5-cyclobutyl-)
- 61516-63-0(1,3,4-Thiadiazol-2-amine, 5-(hexylthio)-)
- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
- 946349-93-5(ethyl 4-{4-(3-chloro-4-methylphenyl)aminopteridin-2-yl}piperazine-1-carboxylate)
- 22581-87-9(Pyridine,4-(1-methylethyl)-, 1-oxide)
- 2018757-18-9(1-Piperidinecarboxylic acid, 3-methyl-3-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester)

